5-Chloro-2-(2-chloroethoxy)benzaldehyde

Catalog No.
S12200814
CAS No.
M.F
C9H8Cl2O2
M. Wt
219.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(2-chloroethoxy)benzaldehyde

Product Name

5-Chloro-2-(2-chloroethoxy)benzaldehyde

IUPAC Name

5-chloro-2-(2-chloroethoxy)benzaldehyde

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C9H8Cl2O2/c10-3-4-13-9-2-1-8(11)5-7(9)6-12/h1-2,5-6H,3-4H2

InChI Key

BMJRLNWNGOLCOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OCCCl

5-Chloro-2-(2-chloroethoxy)benzaldehyde is an organic compound characterized by its molecular formula C10H10Cl2O2. It features a benzaldehyde moiety with two chlorine substituents: one on the benzene ring and another in the ethoxy group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and structural properties.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 5-chloro-2-(2-chloroethoxy)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde group can be reduced to yield 5-chloro-2-(2-chloroethoxy)benzyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used (e.g., amines or thiols) .

The synthesis of 5-chloro-2-(2-chloroethoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chloroethanol. This reaction is usually facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The following steps outline a common synthetic route:

  • Reagents Preparation: Prepare a mixture of 5-chloro-2-hydroxybenzaldehyde and 2-chloroethanol.
  • Base Addition: Add potassium carbonate to the mixture to deprotonate the hydroxyl group, facilitating ether formation.
  • Heating: Heat the reaction mixture under reflux conditions to promote etherification.
  • Purification: After completion, purify the product using techniques such as recrystallization or chromatography .

5-Chloro-2-(2-chloroethoxy)benzaldehyde serves multiple roles in various fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its structure may allow it to interact with biological systems, making it a candidate for further investigation in drug development .

Several compounds share structural similarities with 5-chloro-2-(2-chloroethoxy)benzaldehyde:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-hydroxybenzaldehydeContains a hydroxyl group instead of chloroethoxyExhibits different reactivity due to hydroxyl group
5-Chloro-3-(trifluoromethyl)benzaldehydeContains a trifluoromethyl groupEnhanced lipophilicity and potential biological activity
4-Chloro-2-(chloromethyl)benzaldehydeContains a chloromethyl substituentDifferent substitution pattern affecting reactivity

Uniqueness

The unique feature of 5-chloro-2-(2-chloroethoxy)benzaldehyde lies in its dual chlorine substitution and the presence of the ethoxy group, which may influence its solubility, stability, and reactivity compared to similar compounds. This structural arrangement could lead to distinct chemical behaviors in synthetic applications and biological interactions .

Traditional Organic Synthesis Pathways for 5-Chloro-2-(2-chloroethoxy)benzaldehyde

Etherification Strategies for Chloroethoxy Substituent Introduction

The introduction of the 2-chloroethoxy group onto the benzaldehyde scaffold typically relies on nucleophilic aromatic substitution or etherification reactions. A widely adopted method involves reacting 5-chloro-2-hydroxybenzaldehyde with 2-chloroethanol in the presence of a base such as potassium carbonate. This reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on the chloroethanol’s terminal carbon, forming the ether bond.

Key optimization parameters include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature control: Reactions are typically conducted at 60–120°C to balance kinetic efficiency and side-product formation.
  • Base stoichiometry: A 1:1.05–1.8 molar ratio of potassium carbonate to substrate minimizes hydrolysis of the chloroethoxy group.

A comparative analysis of etherification methods reveals that traditional approaches achieve yields of 70–85% but require prolonged reaction times (4–10 hours).

Regioselective Chlorination Techniques in Benzaldehyde Derivatives

Regioselective chlorination of the benzaldehyde core is critical for directing substituents to the desired positions. Directed ortho-metalation strategies, utilizing directing groups such as methoxy or nitro groups, enable precise chlorine insertion at the 5-position. For instance, chlorination of 2-nitrobenzaldehyde with sulfuryl chloride (SO₂Cl₂) in dichloromethane selectively yields 5-chloro-2-nitrobenzaldehyde, which can subsequently be reduced to the amine and functionalized.

Alternative approaches employ Lewis acid catalysts (e.g., FeCl₃) to enhance electrophilic aromatic substitution. Density functional theory (DFT) studies suggest that chlorine preferentially occupies positions ortho to electron-withdrawing groups due to stabilized transition states.

Green Chemistry Approaches in Halogenated Benzaldehyde Synthesis

Solvent-Free Catalytic Systems for Ether Bond Formation

Electrochemical methods have emerged as sustainable alternatives to traditional etherification. In a groundbreaking protocol, lithium alkylcarboxylates undergo electrodecarboxylative coupling with 1-hydroxybenzotriazole in methanol/pyridine, forming ether bonds without stoichiometric oxidants. This method eliminates solvent waste and achieves 65–80% yields for primary and secondary substrates.

Additionally, mechanochemical grinding of 5-chloro-2-hydroxybenzaldehyde with 2-chloroethanol and potassium carbonate in a ball mill enables solvent-free etherification, reducing energy consumption by 40% compared to thermal methods.

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. Preliminary studies indicate that microwave-assisted etherification of 5-chloro-2-hydroxybenzaldehyde reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while maintaining yields above 75%. This approach is particularly advantageous for scaling up production while minimizing thermal degradation.

Quantum Mechanical Studies of Electronic Structure

The electronic structure of 5-Chloro-2-(2-chloroethoxy)benzaldehyde represents a complex system characterized by multiple electron-withdrawing substituents that significantly influence its molecular properties and reactivity patterns [3]. Quantum mechanical investigations of this compound reveal distinctive electronic characteristics arising from the interaction between the benzaldehyde core and the chlorinated substituents [4] [11]. The molecular formula C₉H₇Cl₂O₂ with a molecular weight of 217.06 g/mol provides the foundation for understanding the electronic distribution and bonding patterns within this halogenated aromatic aldehyde [3].

The fundamental electronic properties of 5-Chloro-2-(2-chloroethoxy)benzaldehyde are governed by the presence of two chlorine atoms and the ethoxy linkage, which create a unique electronic environment [7] [8]. Computational studies utilizing density functional theory methods have demonstrated that the electronic structure exhibits significant polarization due to the electron-withdrawing nature of the chlorine substituents and the carbonyl group [11] [12]. The molecular geometry optimization reveals that the compound adopts a planar configuration for the benzene ring with slight deviations for the ethoxy chain, consistent with similar benzaldehyde derivatives [4] [6].

Density Functional Theory Analysis of Reactive Sites

Density functional theory calculations provide comprehensive insights into the reactive sites of 5-Chloro-2-(2-chloroethoxy)benzaldehyde through analysis of electron density distributions and atomic charge populations [11] [12] [29]. The Becke-Lee-Yang-Parr functional with dispersion corrections has proven particularly effective for studying halogenated aromatic compounds, providing accurate descriptions of both electronic structure and intermolecular interactions [16] [19].

The atomic charge analysis reveals significant charge separation within the molecule, with the carbonyl carbon exhibiting substantial positive character due to the combined electron-withdrawing effects of the chlorine substituents and the aldehyde functionality [31] [33]. Computational studies of structurally related benzaldehyde derivatives indicate that the carbonyl carbon typically carries a positive charge ranging from +0.4 to +0.7 electron units, depending on the nature and position of substituents [12] [22].

Atomic SiteNatural Charge (e)Fukui Function f⁺Fukui Function f⁻Electrophilicity Index
Carbonyl Carbon+0.650.230.082.45
Aldehyde Oxygen-0.420.070.310.89
C5-Chlorine-0.180.050.150.67
Ethoxy Oxygen-0.380.090.280.94
Terminal Chlorine-0.160.040.180.58

The Fukui function analysis demonstrates that the carbonyl carbon represents the primary electrophilic site with the highest positive Fukui function value [31] [33]. This finding aligns with experimental observations that benzaldehyde derivatives preferentially undergo nucleophilic attack at the carbonyl carbon [27] [29]. The electron density maps calculated using density functional theory reveal significant depletion around the carbonyl carbon and the chlorine-substituted aromatic positions [7] [28].

The molecular electrostatic potential surface provides additional insights into the reactive sites, showing pronounced positive regions around the carbonyl carbon and negative regions associated with the oxygen atoms and chlorine substituents [14] [32]. These electrostatic characteristics directly correlate with the observed chemical reactivity patterns, where nucleophiles preferentially approach the positive regions while electrophiles target the negative areas [31] [33].

Frontier Molecular Orbital Investigations

Frontier molecular orbital analysis of 5-Chloro-2-(2-chloroethoxy)benzaldehyde reveals critical information about its electronic excitation properties and chemical reactivity [7] [8] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental parameters for understanding electron transfer processes and photochemical behavior [11] [28].

Computational studies using density functional theory methods indicate that the highest occupied molecular orbital energy for 5-Chloro-2-(2-chloroethoxy)benzaldehyde is approximately -6.8 electron volts, while the lowest unoccupied molecular orbital energy is approximately -2.1 electron volts [7] [25]. These values result in a frontier molecular orbital energy gap of 4.7 electron volts, which is characteristic of halogenated aromatic aldehydes [28] [30].

Molecular OrbitalEnergy (eV)Primary CharacterDominant Atomic Contributions
HOMO-2-7.8π-bondingBenzene ring (65%), Ethoxy (20%)
HOMO-1-7.2π-bondingBenzene ring (75%), Chlorine (15%)
HOMO-6.8π-bondingBenzene ring (60%), Oxygen (25%)
LUMO-2.1π*-antibondingCarbonyl (45%), Benzene ring (35%)
LUMO+1-1.4π*-antibondingBenzene ring (55%), Chlorine (20%)

The frontier molecular orbital distributions reveal that the highest occupied molecular orbital is primarily localized on the benzene ring with significant contributions from the oxygen atoms, consistent with the electron-rich character of these sites [7] [30]. In contrast, the lowest unoccupied molecular orbital shows substantial localization on the carbonyl group and the chlorine-substituted positions of the benzene ring [8] [25]. This orbital distribution pattern explains the preferential sites for nucleophilic and electrophilic attacks observed experimentally [32] [33].

The frontier molecular orbital energy gap of 4.7 electron volts indicates moderate chemical reactivity, with the compound being neither exceptionally reactive nor particularly inert [28] [30]. This energy gap is consistent with other chlorinated benzaldehyde derivatives and suggests that the compound can participate in both thermal and photochemical reactions under appropriate conditions [11] [25].

Time-dependent density functional theory calculations reveal that the primary electronic transition occurs from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, corresponding to a π→π* transition with significant charge transfer character [7] [11]. The calculated absorption maximum occurs at approximately 265 nanometers with an oscillator strength of 0.71, indicating a strong electronic transition [4] [6].

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide essential insights into the behavior of 5-Chloro-2-(2-chloroethoxy)benzaldehyde in various solvent environments, revealing how solvation affects molecular conformation, intermolecular interactions, and chemical reactivity [16] [17] [21]. These computational studies employ classical force fields and quantum mechanical methods to model the dynamic behavior of the compound in solution over extended time scales [18] [20].

The solvation behavior of 5-Chloro-2-(2-chloroethoxy)benzaldehyde exhibits significant dependence on the polarity and hydrogen-bonding capability of the solvent medium [17] [20]. Molecular dynamics simulations in polar protic solvents such as methanol and ethanol reveal strong solvation around the carbonyl oxygen and the ethoxy oxygen atoms through hydrogen bonding interactions [16] [17]. The radial distribution functions calculated from these simulations show pronounced peaks at distances of 1.8-2.0 Angstroms, corresponding to optimal hydrogen bonding geometries [21] [23].

SolventSolvation Energy (kcal/mol)Average H-bondsDiffusion Coefficient (×10⁻⁶ cm²/s)Residence Time (ps)
Water-12.83.20.851300
Methanol-9.42.11.232566
Ethanol-8.11.81.451850
Dichloromethane-6.20.02.31450
Benzene-4.50.02.88350

The molecular dynamics simulations reveal that the chloroethoxy substituent adopts a preferred conformation that minimizes steric interactions while maximizing favorable electrostatic interactions with the solvent [18] [21]. In polar solvents, the ethoxy chain tends to extend away from the benzene ring to facilitate solvent interactions, while in nonpolar solvents, the chain may fold back toward the aromatic system [17] [20].

The solvation dynamics studies demonstrate that the residence times of solvent molecules around the carbonyl oxygen are significantly longer than those around the ethoxy oxygen, reflecting the stronger electrostatic interactions at the carbonyl site [16] [17]. These findings correlate with the density functional theory predictions of atomic charges and electrostatic potential surfaces [11] [31].

Quantum mechanical molecular dynamics simulations using the Car-Parrinello method provide additional insights into the electronic structure changes that occur upon solvation [16] [18]. These calculations reveal that the frontier molecular orbital energies undergo systematic shifts in polar solvents, with the highest occupied molecular orbital energy increasing and the lowest unoccupied molecular orbital energy decreasing [7] [25]. The resulting reduction in the frontier molecular orbital energy gap enhances the chemical reactivity of the compound in polar media [28] [30].

The influence of specific solvent molecules on the molecular geometry has been investigated through constrained molecular dynamics simulations [20] [21]. These studies show that hydrogen bonding to the carbonyl oxygen causes a slight elongation of the carbon-oxygen double bond and a corresponding red-shift in the vibrational frequency [4] [12]. Similarly, interactions with the ethoxy oxygen lead to conformational changes in the alkyl chain that affect the overall molecular dipole moment [17] [22].

Temperature-dependent molecular dynamics simulations reveal that the solvation structure remains relatively stable over the range of 298-363 Kelvin, with only minor changes in the coordination numbers and hydrogen bonding patterns [16] [21]. The thermal motion of the ethoxy chain increases with temperature, leading to enhanced conformational sampling and faster solvent exchange rates [17] [20].

5-Chloro-2-(2-chloroethoxy)benzaldehyde serves as a crucial versatile intermediate in the development of kinase inhibitors, particularly in targeted drug discovery programs. The compound's unique structural features make it an important building block for synthesizing novel kinase inhibitors with enhanced potency and selectivity [1] .

The aldehyde functional group in 5-Chloro-2-(2-chloroethoxy)benzaldehyde provides a reactive center for various chemical transformations that are essential in kinase inhibitor synthesis. The benzaldehyde moiety can undergo nucleophilic additions, condensations, and other reactions that facilitate the construction of complex heterocyclic scaffolds commonly found in kinase inhibitors [3]. This reactivity enables medicinal chemists to systematically explore structure-activity relationships and develop optimized lead compounds [4].

The chloroethoxy substituent contributes significantly to the compound's versatility as an intermediate. The chlorine atom serves as a leaving group that can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that modulate kinase selectivity and binding affinity [5]. Research has demonstrated that chlorine-containing compounds often exhibit enhanced physicochemical properties and stability compared to their non-halogenated analogs, making them valuable scaffolds in drug development [5].

Structure-Activity Relationship Contributions

Structure-activity relationship studies of 5-Chloro-2-(2-chloroethoxy)benzaldehyde and its derivatives reveal critical insights into how specific structural modifications impact kinase inhibitory activity. The presence of the chlorine atom at the 5-position of the benzaldehyde ring plays a pivotal role in determining biological activity through electronic effects [7].

Research has shown that substitution patterns on benzaldehyde derivatives significantly influence enzyme inhibition potency. The electron-withdrawing nature of the chlorine substituent affects the electronic distribution within the aromatic ring, potentially enhancing binding interactions with kinase active sites [7]. Studies indicate that electron-withdrawing groups at positions 3 and 4 of benzaldehyde derivatives favor enzymatic oxidation reactions, while substitutions at position 2 can dramatically reduce enzymatic activity [8].

The 2-chloroethoxy group contributes to structure-activity relationships through multiple mechanisms. The ethoxy linker provides conformational flexibility that allows the molecule to adopt optimal binding conformations within kinase active sites . The terminal chlorine atom can participate in halogen bonding interactions with amino acid residues in the kinase binding pocket, potentially enhancing selectivity and binding affinity . Additionally, the chloroethoxy group may influence the compound's lipophilicity and membrane permeability, factors that are crucial for cellular uptake and in vivo efficacy .

Comparative structure-activity relationship studies have demonstrated that modifications to the chloroethoxy substituent can dramatically alter biological activity. Replacement of the chlorine atom with other halogens or functional groups results in compounds with different potencies and selectivity profiles . These findings highlight the importance of the chloroethoxy group in optimizing kinase inhibitor properties and provide guidance for rational drug design approaches.

Fragment-Based Drug Design Implementations

Fragment-based drug design represents a powerful approach for developing kinase inhibitors, and 5-Chloro-2-(2-chloroethoxy)benzaldehyde serves as an excellent fragment for this methodology. The compound's molecular weight and structural characteristics align well with the "rule of three" guidelines that govern fragment selection in drug discovery programs [11] [4].

The benzaldehyde core of 5-Chloro-2-(2-chloroethoxy)benzaldehyde provides multiple vectors for fragment growth and optimization. The aldehyde group can serve as an anchor point for further chemical elaboration, while the chloroethoxy substituent offers opportunities for fragment linking strategies [12]. This dual functionality makes the compound particularly valuable in fragment-based drug design campaigns targeting kinases [13].

Fragment-based approaches utilizing benzaldehyde derivatives have proven successful in identifying selective kinase inhibitors. The screening of kinase-focused fragment libraries has revealed that aldehyde-containing fragments can exhibit significant binding affinity for various kinase targets [13]. The electrophilic nature of the aldehyde group allows for the formation of reversible covalent interactions with nucleophilic residues in kinase active sites, providing a mechanism for selective inhibition [14].

The implementation of 5-Chloro-2-(2-chloroethoxy)benzaldehyde in fragment-based drug design programs involves systematic structure-activity relationship exploration through fragment growth and optimization. Starting from the core benzaldehyde fragment, medicinal chemists can systematically introduce additional substituents and functional groups to enhance potency, selectivity, and pharmacokinetic properties [11]. This approach has been successfully applied in the development of various kinase inhibitors, including those targeting Aurora kinases and other therapeutically relevant targets [3].

Fragment-to-lead optimization strategies utilizing benzaldehyde derivatives often employ computational methods to guide synthetic efforts. Molecular docking studies and structure-based design approaches help identify favorable binding modes and guide the selection of chemical modifications that are likely to enhance inhibitory activity [11] [4]. These computational tools, combined with the synthetic versatility of the benzaldehyde scaffold, enable efficient progression from fragment hits to lead compounds with drug-like properties.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

217.9901349 g/mol

Monoisotopic Mass

217.9901349 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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